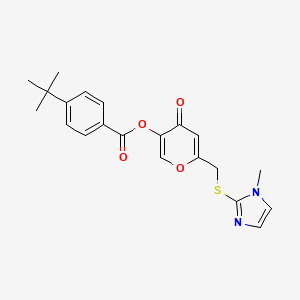
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(tert-butyl)benzoate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound combines functionalities from imidazole, pyran, and benzoate moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O4S with a molecular weight of approximately 378.45 g/mol. Its unique structural features include:
- A pyran ring that is known for various biological activities.
- An imidazole group which is often involved in enzyme inhibition and receptor binding.
- A thioether linkage that enhances reactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₄S |
| Molecular Weight | 378.45 g/mol |
| Key Functional Groups | Imidazole, Pyran, Thioether, Benzoate |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The imidazole ring is particularly significant for binding to enzymes and receptors due to its nitrogen atoms, which can participate in hydrogen bonding and coordinate with metal ions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways, particularly those involving imidazole or pyran derivatives.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic processes.
- Antioxidant Properties : The presence of the carbonyl group in the pyran ring may contribute to antioxidant activity by scavenging free radicals.
Biological Activity Studies
Recent research has focused on evaluating the biological activities of this compound through various assays.
Case Studies:
- Antimicrobial Assays : In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Cytotoxicity Tests : The compound was tested on several cancer cell lines, showing selective cytotoxicity, which suggests its potential as an anticancer agent.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Cytotoxic | Selective toxicity in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions, typically beginning with the preparation of the imidazole derivative followed by thioether formation and esterification.
Synthetic Route Overview:
- Imidazole Preparation : Methylation using agents like methyl iodide.
- Thioether Formation : Reaction with thiol compounds under catalytic conditions.
- Esterification : Utilizing coupling agents such as DCC or EDC to form the benzoate ester.
Eigenschaften
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-21(2,3)15-7-5-14(6-8-15)19(25)27-18-12-26-16(11-17(18)24)13-28-20-22-9-10-23(20)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIMCERESCFDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













